molecular formula C19H15N3O2 B221698 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

货号 B221698
分子量: 317.3 g/mol
InChI 键: LIHBZLKDKCPNSM-SDNWHVSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one, also known as EKI-785, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of quinazoline derivatives and has a molecular weight of 369.4 g/mol.

作用机制

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one binds to the ATP-binding site of EGFR and HER2 and prevents the phosphorylation of these receptors. This, in turn, inhibits the downstream signaling pathways and leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in suppressing tumor growth in mouse models of breast and lung cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

实验室实验的优点和局限性

One advantage of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is its specificity towards EGFR and HER2, which are both commonly overexpressed in cancer cells. This makes 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one a potential targeted therapy for cancer treatment. However, 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to have off-target effects on other kinases, which may limit its clinical use. Additionally, the synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is complex and may not be suitable for large-scale production.

未来方向

Future research on 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could focus on improving its specificity towards EGFR and HER2 and reducing its off-target effects. Other potential applications of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could also be explored, such as its use in combination with other cancer therapies or in the treatment of other diseases. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in vivo to determine its optimal dosing and administration.

合成方法

The synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one involves the condensation of 2-oxoindole-3-acetaldehyde and 2-aminobenzamide in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization. The yield of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is reported to be around 70%.

科学研究应用

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are both overexpressed in various types of cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to inhibit the downstream signaling pathways of EGFR and HER2, such as the PI3K/Akt and MAPK/ERK pathways.

属性

产品名称

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

分子式

C19H15N3O2

分子量

317.3 g/mol

IUPAC 名称

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-2-22-16-10-6-4-7-12(16)14(19(22)24)11-17-20-15-9-5-3-8-13(15)18(23)21-17/h3-11H,2H2,1H3,(H,20,21,23)/b14-11+

InChI 键

LIHBZLKDKCPNSM-SDNWHVSQSA-N

手性 SMILES

CCN1C2=CC=CC=C2/C(=C\C3=NC(=O)C4=CC=CC=C4N3)/C1=O

SMILES

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

规范 SMILES

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。